3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid
Description
3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid (CAS: 1214694-25-3) is a propanoic acid derivative featuring a 4-cyanophenyl substituent at the C3 position and a sulfonamide group linked to a 2,4-difluorophenyl moiety at the C2 position. Its molecular formula is C₁₆H₁₃F₂N₂O₄S, with a molecular weight of 367.35 g/mol.
Properties
IUPAC Name |
3-(4-cyanophenyl)-2-[(2,4-difluorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4S/c17-12-5-6-15(13(18)8-12)25(23,24)20-14(16(21)22)7-10-1-3-11(9-19)4-2-10/h1-6,8,14,20H,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDWJUSBRBKYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid (CAS Number: 477768-43-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound's mechanism of action is primarily linked to its ability to interact with specific biological targets, which may include enzymes and receptors involved in various signaling pathways. The sulfonamide moiety in the structure is known to exhibit inhibitory effects on certain enzymes, potentially leading to therapeutic applications in conditions such as cancer and inflammation.
Inhibition Studies
Research indicates that compounds similar to 3-(4-Cyanophenyl)-2-{[(2,4-difluorophenyl)sulfonyl]amino}propanoic acid can inhibit various biological processes:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes associated with the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for their virulence. This suggests potential applications in antimicrobial therapies .
- Cell Proliferation: Preliminary studies indicate that this compound may affect cell proliferation rates in certain cancer cell lines, although specific data on IC50 values and mechanisms remain limited .
Case Studies
- Antimicrobial Activity: A study evaluated the effectiveness of similar sulfonamide compounds against bacterial strains. Results showed significant inhibition of bacterial growth at concentrations ranging from 10 µM to 50 µM, indicating potential use as an antimicrobial agent .
- Cytotoxicity Assays: In vitro assays demonstrated that at higher concentrations (above 50 µM), the compound exhibited cytotoxic effects on human cancer cell lines, suggesting a dose-dependent relationship between concentration and biological activity .
Data Tables
| Biological Activity | Concentration (µM) | Effect Observed |
|---|---|---|
| Enzyme Inhibition | 10 - 50 | Significant reduction in activity |
| Cell Proliferation | >50 | Cytotoxic effects observed |
| Antimicrobial Activity | 10 - 50 | Inhibition of bacterial growth |
Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into their potential applications:
- A dissertation highlighted the screening of various sulfonamide derivatives for T3SS inhibition, with some showing over 80% inhibition at concentrations as low as 25 µM .
- Another study reported that compounds with similar structures could modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Physicochemical Insights
Electron-Withdrawing vs. In contrast, the 4-hydroxyphenyl group in derivatives from and introduces hydrogen-bonding capacity but reduces lipophilicity . Fluorine vs. Chlorine Substituents: The 2,4-difluorophenylsulfonyl group in the target compound offers superior metabolic stability compared to 2,4-dichlorophenyl analogs (e.g., ), as fluorine’s smaller size and higher electronegativity reduce susceptibility to oxidative metabolism .
Anticancer Activity: Derivatives with 4-cyanophenyl groups (e.g., compound 6d in ) exhibit marked cytotoxicity, likely due to interactions with cellular kinases or proteases. The target compound’s difluorophenylsulfonyl group may further enhance selectivity for cancer cell targets . 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives () show structure-dependent anticancer activity, with compound 20 (2-furyl substituent) acting as a lead for optimization. The target compound’s cyanophenyl group may offer a broader activity spectrum .
Solubility and Bioavailability :
- The methoxyphenylsulfonyl analog () has increased aqueous solubility compared to the target compound, suggesting that polar substituents on the sulfonyl group can modulate pharmacokinetics .
- The target compound’s pKa (predicted ~3–4) aligns with analogs like the chlorophenyl derivative (pKa = 3.31), favoring ionization at physiological pH and enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
